molecular formula C8H7FO3 B12089551 Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- CAS No. 79418-75-0

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy-

Cat. No.: B12089551
CAS No.: 79418-75-0
M. Wt: 170.14 g/mol
InChI Key: BRSYNKIMKYLHJJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with fluorinating agents, followed by hydroxylation and methoxylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as fluorobenzene or vanillin derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the fluorine atom.

    2-Fluorobenzaldehyde: Lacks the hydroxyl and methoxy groups.

    3-Hydroxy-4-methoxybenzaldehyde: Lacks the fluorine atom

Uniqueness

Benzaldehyde, 2-fluoro-4-hydroxy-3-methoxy- is unique due to the presence of all three substituents (fluorine, hydroxyl, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

79418-75-0

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-4-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3

InChI Key

BRSYNKIMKYLHJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C=O)O

Origin of Product

United States

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